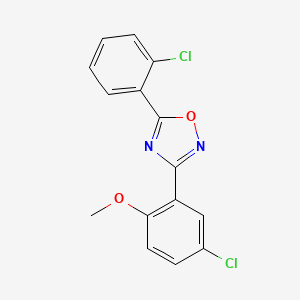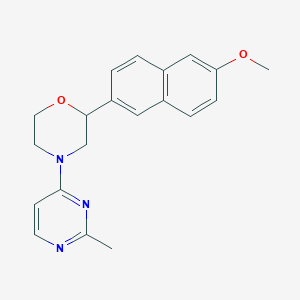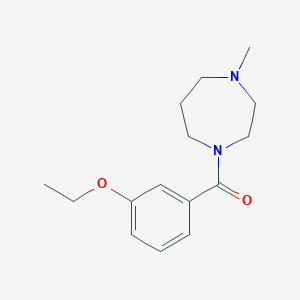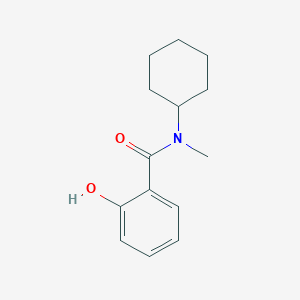![molecular formula C15H20ClNO2 B5379135 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the pharmaceutical company Novartis, who were searching for a new immunosuppressive agent. FTY720 has since been found to have a range of other biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.
Mécanisme D'action
The mechanism of action of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride involves its phosphorylation to form 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride-phosphate (FTY-P), which binds to S1P receptors on immune cells. This results in internalization and degradation of the receptors, leading to a reduction in the number of immune cells in peripheral tissues. FTY-P also has additional effects on immune cells, including inhibition of cytokine production and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its immunosuppressive effects, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been found to have other biological activities. It has been shown to have anti-inflammatory effects in animal models of colitis and asthma. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has also been found to have neuroprotective effects in animal models of stroke and spinal cord injury. These effects are thought to be due to the ability of FTY-P to cross the blood-brain barrier and modulate the activity of neural cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has several advantages for use in laboratory experiments. It is a highly specific agonist for S1P receptors, allowing for precise control of its effects on immune cells. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride is also stable and can be easily synthesized in large quantities. However, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has some limitations for use in laboratory experiments. It has a short half-life in vivo, and its effects can be transient. In addition, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride can have off-target effects on other receptors, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride. One area of interest is the development of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the use of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplantation. Finally, there is interest in exploring the potential neuroprotective effects of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride in human clinical trials.
Méthodes De Synthèse
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride is synthesized from a starting material called (R)-2-amino-1-butanol. The synthesis involves several steps, including protection of the amino group, addition of a furan ring, and introduction of the phenylmethyl group. The final step involves conversion of the protected amine to the hydrochloride salt of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride.
Applications De Recherche Scientifique
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been extensively studied for its immunosuppressive effects. It works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing their migration from lymphoid tissues to peripheral tissues. This prevents the immune cells from attacking transplanted organs or causing autoimmune diseases. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and organ transplantation.
Propriétés
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-13(11-17)16-10-14-8-9-15(18-14)12-6-4-3-5-7-12;/h3-9,13,16-17H,2,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGBUKIDIVKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)
![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)

![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)


![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)